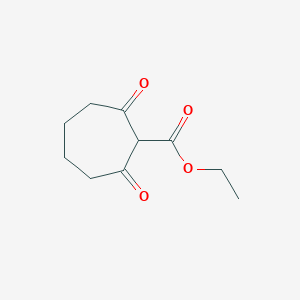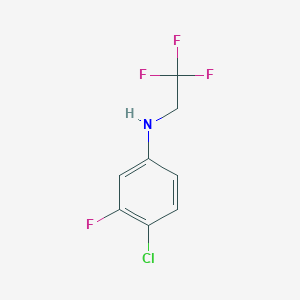
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6ClF4N. This compound is characterized by the presence of chloro, fluoro, and trifluoroethyl groups attached to an aniline core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with 4-chloroaniline as the starting material.
Trifluoroethylation: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethyl bromide or a similar reagent.
Purification: The final product is purified through crystallization or chromatography techniques to obtain pure this compound
Análisis De Reacciones Químicas
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted aniline derivatives
Aplicaciones Científicas De Investigación
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparación Con Compuestos Similares
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline can be compared with similar compounds such as:
4-chloro-2-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoroethyl group, resulting in different chemical and physical properties.
2-chloro-4-(trifluoromethyl)aniline: The position of the chloro and trifluoromethyl groups is different, leading to variations in reactivity and applications.
4-chloro-3-fluoroaniline: This compound lacks the trifluoroethyl group, making it less lipophilic and altering its interaction with biological targets
Propiedades
Fórmula molecular |
C8H6ClF4N |
|---|---|
Peso molecular |
227.58 g/mol |
Nombre IUPAC |
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6ClF4N/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2 |
Clave InChI |
KSDYIRYDDLIQLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCC(F)(F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide](/img/structure/B15240910.png)
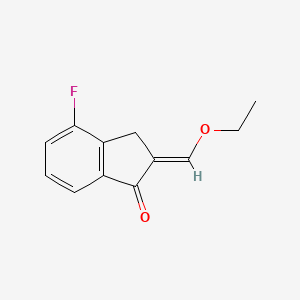
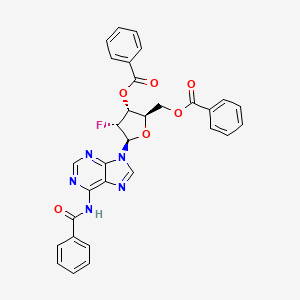
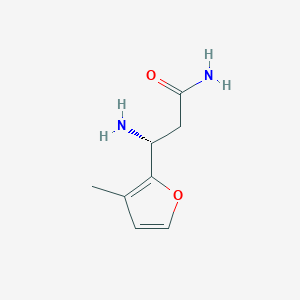
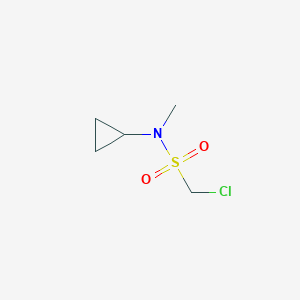
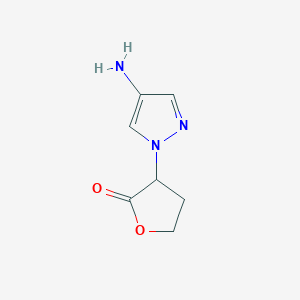

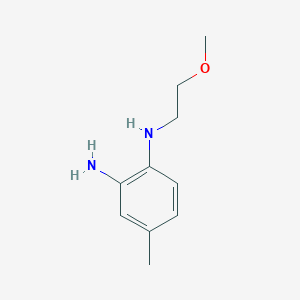
![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)

![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)

